Ethyl 1-bromo-2-naphthoate

Description

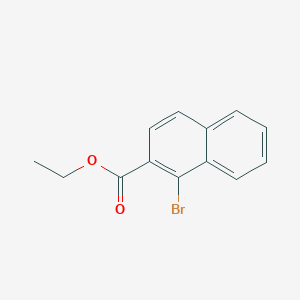

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-bromonaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDQMAGPAKABJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of Ethyl 1 Bromo 2 Naphthoate in Complex Molecule Synthesis

Carbon-Carbon Bond Forming Reactions

The presence of a bromine atom on the naphthalene (B1677914) ring renders Ethyl 1-bromo-2-naphthoate an excellent substrate for a variety of carbon-carbon bond-forming reactions. These reactions primarily leverage the bromine as a leaving group in cross-coupling methodologies or explore its role in nucleophilic substitution scenarios.

Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound serves as a key electrophilic partner in several catalyzed processes. These methods facilitate the construction of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, which are crucial for building complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forging carbon-carbon bonds. This compound and its derivatives are frequently employed in these transformations, particularly for the synthesis of axially chiral biaryls.

The Suzuki-Miyaura coupling has been successfully applied to 1-bromo-2-naphthoates to produce biaryl esters with high enantioselectivities. nih.gov The reaction typically involves coupling the bromo-naphthoate with an arylboronic acid in the presence of a palladium catalyst and a chiral ligand. For instance, using a single-handed helical polymer ligand known as PQXphos, axially chiral biaryl esters have been synthesized with high yields and enantioselectivities. nih.govchemrxiv.org The steric bulk of the ester group can be a critical factor; employing a larger ester like 2,4-dimethyl-3-pentyl ester has been shown to improve both yield and enantioselectivity. nih.gov Water-soluble PQX derivatives have also been developed, enabling these reactions to be carried out in pure water and achieving remarkable enantioselectivities up to 99% ee. chemrxiv.org

| Substrate | Coupling Partner | Catalyst System | Solvent | Key Outcome |

|---|---|---|---|---|

| 1-Bromo-2-(2,4-dimethyl-3-pentyl)naphthoate | Arylboronic Acid | Pd Catalyst / PQXphos Ligand | Organic Solvent | High yield and high enantioselectivity for axially chiral biaryl esters. nih.gov |

| 1-Halo-2-naphthoate | Arylboronic Acid | Pd Catalyst / Water-Soluble PQX Ligand | Water | Excellent enantioselectivities (up to 99% ee) achieved. chemrxiv.org |

The Negishi cross-coupling provides an alternative route, typically involving the reaction of an organozinc reagent with an aryl halide. While direct examples with this compound are less commonly detailed, the methodology is well-established for structurally similar compounds. For example, the synthesis of Adapalene, a pharmaceutical agent, utilizes the Negishi coupling of methyl 6-bromo-2-naphthoate with an organozinc derivative, catalyzed by nickel or palladium complexes. google.comsci-hub.se This demonstrates the viability of the C-Br bond in bromo-naphthoate systems for reacting with organozinc reagents under palladium catalysis.

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. This compound has been utilized in nickel-catalyzed enantioselective reactions to construct axially chiral alkenes. dicp.ac.cn In one strategy, this compound reacts with an alkynyl tetracoordinate boron species in a process that proceeds via a distinctive 1,3-metallate shift. dicp.ac.cn This reaction is notable for its excellent regioselectivity and control over Z/E selectivity, affording valuable chiral products. dicp.ac.cn The catalytic cycle involves the regioselective syn-addition of an aryl-nickel complex across the carbon-carbon triple bond of the boron species, followed by a 1,3-metallate migration and reductive elimination to yield the axially chiral alkene and regenerate the nickel catalyst. dicp.ac.cn

A novel approach combining cobalt catalysis with electrochemistry has been developed for the enantioselective reductive cross-coupling of two different aryl halides to form axially chiral biaryls. chinesechemsoc.org This method addresses the challenge of chemoselectivity in cross-coupling two distinct electrophiles. In this system, a combination of 1-bromo-2-naphthoate derivatives (such as 1-bromo-2-(benzyl)-naphthoate) and another aryl halide (e.g., an iodo-naphthalene derivative) can be coupled with good chemoselectivity (cross-coupling vs. homo-coupling ratios > 20:1) and high enantioselectivity (up to 94% ee). chinesechemsoc.org DFT calculations suggest that the high chemo- and enantioselectivities are achieved through the selective cathodic reduction of an aryl cobalt(III) species formed after the first oxidative addition, exploiting the different redox potentials of the intermediates. chinesechemsoc.org

Nucleophilic Substitution Reactions Involving the Bromine Atom

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging. The carbon-bromine bond on the electron-rich naphthalene ring is not sufficiently activated toward nucleophilic attack under standard conditions. Research has shown that even with powerful nucleophiles like Grignard reagents, the bromine atom can remain inert. For example, isopropyl 1-bromo-2-naphthoate was found to be unreactive when treated with 1-naphthylmagnesium bromide, highlighting the difficulty of displacing the halide. oup.com This inertness contrasts with related systems where the leaving group is activated, such as in 1-alkoxy-2-naphthoates, where the alkoxy group is readily displaced by Grignard reagents. oup.com Therefore, for synthetic transformations requiring the replacement of the bromine atom, cross-coupling reactions are the preferred and more efficient methodology.

Transformations of the Ester Moiety

The ethyl ester group in this compound provides a second reactive site for a variety of chemical modifications, allowing for the synthesis of a diverse range of naphthalene derivatives.

Common transformations of the ester include:

Hydrolysis: The ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide) or acidic conditions to yield the corresponding 1-bromo-2-naphthoic acid. nih.gov This carboxylic acid is a key intermediate for further derivatization, such as the formation of amides or other esters.

Reduction: The ester can be reduced to the corresponding primary alcohol, (1-bromo-naphthalen-2-yl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). cdnsciencepub.com The resulting alcohol can then be used in subsequent reactions, such as etherification or conversion to other functional groups.

Conversion to Amides/Nitriles: The ester can be converted into an amide. A direct method involves heating the ester with a dimethylaluminium amide solution, which can transform the ester into a nitrile (4-bromo-2-naphthonitrile from methyl 4-bromo-2-naphthoate). google.com This provides a route to nitrogen-containing naphthalene derivatives.

Reaction with Organometallic Reagents: While bulky ester groups can prevent nucleophilic attack by Grignard reagents, the less sterically hindered ethyl ester may be susceptible to addition reactions. oup.com This could potentially lead to the formation of tertiary alcohols, although this pathway must compete with cross-coupling at the C-Br position if the Grignard reagent is also intended for that purpose.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| Methyl 6-bromo-2-naphthoate | LiOH, dioxane/H₂O | 6-Bromo-2-naphthoic acid | Hydrolysis nih.gov |

| Naphthoic Acid (from ester hydrolysis) | LiAlH₄ | Naphthyl Carbinol (Alcohol) | Reduction cdnsciencepub.com |

| Methyl 4-bromo-2-naphthoate | Dimethylaluminium amide | 4-Bromo-2-naphthonitrile | Conversion to Nitrile google.com |

Hydrolysis and Transesterification Reactions

The ester functionality of this compound is a primary site for initial modifications, typically through hydrolysis or transesterification, to generate other key intermediates.

Hydrolysis: The conversion of the ethyl ester to the corresponding 1-bromo-2-naphthoic acid is a fundamental transformation. Alkaline hydrolysis is a common method, and kinetic studies on related ethyl naphthoates provide insight into this process. Research on the alkaline hydrolysis of various substituted ethyl 1-naphthoates in an 85% (w/w) ethanol-water mixture has been conducted to determine reaction rates and activation energies. rsc.orgcanterbury.ac.nz These studies show that the position of the bromo substituent on the naphthalene ring influences the rate of hydrolysis. canterbury.ac.nz The resulting 1-bromo-2-naphthoic acid is a crucial precursor for further derivatization, such as decarboxylative halogenation or coupling reactions where a free carboxyl group is required. acs.orgnih.gov

Transesterification: This process allows for the exchange of the ethyl group for other alkyl or aryl groups, which can alter the steric and electronic properties of the molecule or introduce a new functional handle. For example, in a related system, methyl 6-bromo-2-naphthoate was successfully converted to its isobutyl ester in reasonable yield by refluxing in isobutanol with a sulfuric acid catalyst. nih.gov This type of acid-catalyzed reaction is a standard method for achieving transesterification.

Table 1: Representative Ester Modification Reactions

| Reaction | Reagents and Conditions | Product | Research Context |

|---|---|---|---|

| Alkaline Hydrolysis | NaOH or KOH, Ethanol (B145695)/Water | 1-Bromo-2-naphthoic acid | Kinetic studies and precursor synthesis rsc.orgcanterbury.ac.nz |

| Acid-Catalyzed Transesterification | Isobutanol, H₂SO₄, reflux | Isobutyl 1-bromo-2-naphthoate | Analogous to the conversion of methyl 6-bromo-2-naphthoate nih.gov |

Reduction to Alcohol or Aldehyde Derivatives

The ester group can be selectively reduced to either an alcohol or an aldehyde, providing entry into a different class of reactive intermediates.

Reduction to Alcohol: The reduction of the ester to a primary alcohol, (1-bromo-2-naphthalenyl)methanol, is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is effective for this transformation. nih.gov In a similar bromo-naphthoate system, Diisobutylaluminium hydride (DIBAL-H) was also used to reduce the ester to the corresponding alcohol. nih.gov More directly, a complex derivative of this compound was reduced to the corresponding chiral benzyl (B1604629) alcohol in quantitative yield, demonstrating the feasibility of this reaction without loss of enantioselectivity in chiral systems. dicp.ac.cn

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is more challenging as over-reduction to the alcohol is a common side reaction. While one-pot reduction of a related bromo-naphthoate ester to the aldehyde using DIBAL-H at -78 °C was unsuccessful, leading to the alcohol instead, a two-step approach is viable. nih.gov This involves the full reduction to the alcohol followed by a controlled oxidation. The Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, has been shown to effectively oxidize the intermediate (bromo-naphthalenyl)methanol to the desired 1-bromo-2-naphthaldehyde (B104117) with significantly enhanced yields compared to other methods like manganese dioxide (MnO₂) oxidation. nih.gov

Table 2: Reduction Pathways for the Ester Functional Group

| Target Product | Reagents and Conditions | Key Findings |

|---|

| Alcohol | 1. LiAlH₄, THF 2. DIBAL-H | Strong hydrides effectively reduce the ester to the primary alcohol. nih.govnih.gov | | Aldehyde | 1. Reduction to alcohol (e.g., DIBAL-H) 2. Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | A two-step sequence is preferred. Direct reduction to the aldehyde is difficult to control and can result in over-reduction. nih.gov |

Directed Functionalization and Regioselectivity Studies

The bromine atom and the naphthalene ring of this compound offer extensive opportunities for directed functionalization, enabling precise control over the final molecular structure.

Selective Halogenation/Dehalogenation Strategies

Selective Dehalogenation: The bromine atom can be selectively removed through reductive dehalogenation. The relative ease of reduction for carbon-halogen bonds generally follows the order I > Br > Cl > F, which allows for selective debromination in the presence of chloro or fluoro substituents. acs.org One effective method involves using particulate aluminum in an aqueous alcoholic solution of an alkali metal hydroxide. google.com Another approach is catalytic hydrodehalogenation, which uses a metal catalyst and a hydrogen source to replace the halogen with hydrogen. researchgate.net These methods are valuable for synthesizing 2-naphthoate (B1225688) derivatives from their 1-bromo precursors.

Selective Halogenation: While the title compound is already brominated, further halogenation or the introduction of a different halogen can be achieved. Decarboxylative halogenation becomes an option after hydrolysis of the ester to 1-bromo-2-naphthoic acid. acs.orgnih.gov However, for electron-rich systems like naphthoic acid, this method can sometimes lead to polybrominated products, posing a selectivity challenge. nih.gov More modern methods, such as visible-light-mediated C-H bromination using N-bromoamides, offer alternative strategies for introducing additional bromine atoms at specific aliphatic C-H bonds if such a side chain were present. researchgate.net

Functional Group Interconversions on the Naphthalene Ring

The carbon-bromine bond is a key anchor for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the ester group itself can act as a directing group for C-H functionalization.

Cross-Coupling Reactions: The bromine at the C1 position is ideally situated for numerous palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Used to form C-C bonds by reacting the bromo-naphthoate with an organoboron reagent. This has been applied to synthesize complex biaryl structures from related bromonaphthoate intermediates. nih.gov

Heck Coupling: Enables the introduction of alkenyl groups by reacting with an alkene under palladium catalysis. nih.gov

Sonogashira Coupling: Used to install alkyne moieties, a valuable functional group in medicinal chemistry and materials science. nih.gov

Stille Coupling: Employs organotin reagents to form new C-C bonds. nih.gov

Directed C-H Functionalization: The ester group can direct the functionalization of the adjacent C-H bond at the C8 (peri) position or other positions. However, studies on the rhodium-catalyzed inverse-Sonogashira reaction of ethyl 1-naphthoate (B1232437) revealed that alkynylation occurs selectively at the C8 (ortho) position, not the C3 position. acs.orgresearchgate.net This regioselectivity is crucial for synthesizing specifically substituted naphthalene derivatives. If hydrolyzed to the carboxylic acid, the carboxylate group can direct a wider range of C-H activation and annulation reactions. rsc.orglabxing.com

Computational and Theoretical Investigations of Ethyl 1 Bromo 2 Naphthoate

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its stability, reactivity, and spectroscopic properties. Computational methods allow for a detailed examination of the electronic landscape of Ethyl 1-bromo-2-naphthoate.

Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of organic molecules. For derivatives of naphthalene (B1677914), such as 2-naphthoic acid and 6-bromo-2-naphthoic acid, DFT calculations using methods like B3LYP with basis sets such as 6-311+G** have been employed to evaluate vibrational frequencies and molecular geometries. researchgate.netsigmaaldrich.com These studies provide a foundation for understanding how substituents on the naphthalene core influence its electronic environment.

For this compound, DFT calculations would similarly elucidate key parameters. The optimized geometry would reveal bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule. Key insights would include the planarity of the naphthalene system and the orientation of the ethyl ester group relative to the aromatic rings. Furthermore, calculated properties such as the dipole moment and the distribution of atomic charges would highlight the polar nature of the molecule, particularly the influence of the electronegative bromine atom and the ester functionality.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value | Significance |

| C1-Br Bond Length | ~1.90 Å | Indicates the strength and reactivity of the carbon-bromine bond, crucial for cross-coupling reactions. |

| C2-C(O)OEt Dihedral Angle | Variable | Determines the degree of conjugation between the ester group and the naphthalene ring, affecting electronic properties. |

| Naphthalene Ring Dihedral Angles | < 2° | Confirms the near-planarity of the fused aromatic system. |

Note: The values in this table are illustrative and would require specific DFT calculations for this compound to be precisely determined.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

In the case of this compound, the FMO analysis would likely show that the HOMO is primarily localized on the electron-rich naphthalene ring system, while the LUMO has significant contributions from the C-Br bond and the carbonyl group of the ester. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. Naphthalene derivatives are known for their distinct photophysical properties, which are directly related to their frontier orbitals. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Orbital | Primary Localization | Implied Reactivity |

| HOMO | Naphthalene π-system | Site for electrophilic attack. |

| LUMO | C1-Br σ* orbital, C=O π* orbital | Site for nucleophilic attack and electron acceptance in reduction processes. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity, typical for functionalized aromatic compounds. |

Mechanistic Elucidation of Reactions

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This provides a detailed, step-by-step understanding of reaction mechanisms.

This compound is a prime candidate for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The cleavage of the C-Br bond is a critical step in these processes. Theoretical studies on related compounds, such as 1-bromo-2-methylnaphthalene, have shown that one-electron reduction leads to a transient radical anion, which then undergoes cleavage of the C-Br bond. mdpi.com This process can proceed with a very low activation barrier, indicating a facile dissociation. mdpi.com

For cross-coupling reactions involving this compound, transition state analysis would focus on the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. DFT calculations can model the geometries and energies of the transition states for these steps, revealing the rate-determining step and providing insights into how the catalyst, substrate, and ligands interact. This understanding is crucial for optimizing reaction conditions and designing more efficient catalytic systems.

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Theoretical models can incorporate solvent effects, either implicitly through continuum models or explicitly by including individual solvent molecules. Studies on the intramolecular cyclization of related aryllithium intermediates have demonstrated dramatic solvent effects on reaction kinetics. researchgate.net For instance, an intermediate that is stable in a diethyl ether/hexane mixture may undergo instantaneous cyclization in a THF/hexane mixture. researchgate.net

For reactions involving this compound, computational studies could predict how different solvents would influence the stability of intermediates and the energy of transition states. Polar aprotic solvents, for example, might be expected to stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. By modeling the reaction pathway in various solvents, it is possible to predict the optimal solvent for a desired transformation, saving significant experimental effort.

Conformational Analysis and Stereochemical Implications

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical properties and biological activity. For flexible molecules like this compound, which has a rotatable ethyl ester group, understanding the preferred conformations is key.

Computational methods can be used to perform a conformational search, identifying the various low-energy conformers and their relative populations. For the closely related mthis compound, X-ray crystallography has shown that the methoxycarbonyl group is twisted with respect to the naphthalene ring system by a dihedral angle of 29.8°. nih.govnih.gov This twist is a result of steric hindrance between the ester group and the hydrogen atom at the 3-position of the naphthalene ring. A similar twisted conformation would be expected for this compound.

The orientation of the ester group has important stereochemical implications. It can influence how the molecule packs in a crystal lattice and how it interacts with other molecules, such as enzymes or receptors in a biological system. Conformational analysis, often combined with spectroscopic techniques like Vibrational Circular Dichroism (VCD) for chiral molecules, allows for a detailed understanding of the molecule's spatial arrangement. researchgate.net For achiral molecules like this compound, understanding the conformational landscape is crucial for predicting its reactivity, as the accessibility of different reactive sites can be conformation-dependent.

Applications in Advanced Chemical Disciplines

Utilization in Pharmaceutical Intermediate Synthesis

The naphthalene (B1677914) structure is a core component of many biologically active molecules. Ethyl 1-bromo-2-naphthoate, primarily through its parent acid, serves as a precursor in the synthesis of diverse compounds with potential therapeutic applications.

The parent compound, 1-bromo-2-naphthoic acid, is a documented reactant in the synthesis of several classes of biologically significant molecules. In these syntheses, the ethyl ester form, this compound, functions as a protected or activated version of the carboxylic acid, facilitating specific chemical transformations. Key examples of compounds derived from this precursor include:

Binaphthyl-based amino acids and amino alcohols: These are synthesized via domino coupling reactions and are of interest for their chiral properties, which are crucial in pharmacology.

Benzimidazoles and benzimidazolequinone derivatives: These classes of compounds are known for a wide range of biological activities and are synthesized using 1-bromo-2-naphthoic acid through cyclocondensation reactions.

Phananthridinone derivatives: Created through domino coupling reactions, these structures form the backbone of various alkaloids and potential therapeutic agents.

Probes for human cytochrome P450 enzymes: The unique structure allows for the creation of specific molecules used to study the function and inhibition of these critical metabolic enzymes.

| Compound Class | Synthesis Method | Significance |

|---|---|---|

| Binaphthyl-based amino acids | Domino coupling reactions | Chiral building blocks for pharmaceuticals |

| Benzimidazoles | Cyclocondensation | Core structures in biologically active compounds |

| Phananthridinone derivatives | Domino coupling reactions | Backbone of various alkaloids |

| Cytochrome P450 Probes | Specialized synthesis | Tools for studying drug metabolism |

While the naphthalene core is fundamental to certain therapeutic agents, it is crucial to distinguish between the roles of different isomers. For instance, the synthesis of Adapalene, a third-generation topical retinoid used to treat acne, utilizes methyl 6-bromo-2-naphthoate or ethyl 6-bromo-2-naphthoate . This specific isomer undergoes a nickel-catalyzed cross-coupling reaction to form the penultimate ester of Adapalene.

In contrast, this compound is not directly used in the synthesis of Adapalene. Instead, its utility lies in the production of other distinct therapeutic scaffolds, such as the phananthridinone and benzimidazole (B57391) derivatives mentioned previously, which have their own fields of therapeutic potential.

Role in Agrochemical Development

The development of novel pesticides and herbicides often involves exploring new chemical scaffolds. While some naphthalene-based compounds, particularly naphthoquinones, have been investigated for their potential as agrochemicals due to their biological activity, the specific application of this compound in this sector is not well-documented in current scientific literature. Given the broad biological activities of molecules derived from its parent acid, its potential as a precursor for new agrochemicals remains an area for future exploration.

Materials Science Applications

The rigid, aromatic structure of the naphthalene system makes it an attractive component for advanced materials, including organic electronics and specialized polymers.

This compound serves as a foundational building block for larger, conjugated aromatic systems. Such systems are essential for the development of organic electronic materials used in applications like OLEDs (Organic Light Emitting Diodes). While some chemical suppliers categorize the compound under materials for OLEDs, specific, large-scale applications of materials derived directly from this compound are not extensively detailed in research literature. Its primary role is as a starting material for more complex, functional molecules.

A significant application in materials science is the use of 1-bromo-2-naphthoic acid derivatives in the synthesis of binaphthyl-based macromolecules. Through processes like the Suzuki-Miyaura reaction, the parent acid is used to create axially chiral biaryls. These biaryl and binaphthyl units are critical monomers for synthesizing advanced chiral polymers. These polymers have applications in areas such as chiral chromatography and asymmetric catalysis. Therefore, this compound is a direct precursor to the monomers required for these high-performance, specialized polymeric materials.

Application in Fluorescent Probe Development

This compound, a key aromatic compound, is increasingly recognized for its utility as a versatile precursor in the synthesis of sophisticated fluorescent probes. The unique electronic properties of the naphthalene ring system, combined with the reactive handles of the bromo and ethyl ester groups, provide a robust platform for the design of chemosensors for various analytes. The development of such probes is a significant area of research, driven by the demand for sensitive and selective detection methods in environmental monitoring, biological imaging, and clinical diagnostics.

The core principle behind the use of naphthalene derivatives as fluorescent probes lies in their inherent fluorescence, which can be modulated by the introduction of specific functionalities. These functionalities can interact with target analytes, leading to a detectable change in the fluorescence signal, such as enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength.

Detailed Research Findings

While direct studies focusing exclusively on this compound as a fluorescent probe are emerging, extensive research on analogous bromo-naphthalene derivatives provides a strong basis for its potential applications. The bromine atom at the C-1 position is a particularly useful synthetic handle, allowing for the introduction of various receptor moieties through cross-coupling reactions. These receptors are designed to selectively bind with specific ions or molecules.

For instance, research has demonstrated the use of 4-bromo-1,8-naphthalic anhydride (B1165640) as a precursor for synthesizing fluorescent probes for metal ions. nih.gov In a typical synthetic strategy, the bromo group is substituted with a chelating agent that can bind to a target metal ion. Upon binding, the electronic properties of the naphthalimide fluorophore are altered, resulting in a change in its fluorescence emission. This approach has been successfully employed to develop probes for various metal ions, including Cu²⁺, Zn²⁺, and Pb²⁺. bohrium.comnih.gov

The ester group in this compound can also be chemically modified, although it is more commonly the bromo group that is utilized for introducing the analyte-binding site. The ester can, however, influence the photophysical properties of the resulting probe, such as its quantum yield and solubility in different media.

The following table summarizes the characteristics of several fluorescent probes derived from naphthalene precursors, illustrating the common strategies and outcomes in this field. This data provides a comparative framework for understanding the potential of new probes derived from this compound.

| Naphthalene Precursor | Target Analyte | Sensing Mechanism | Detection Limit | Emission Change |

| 4-bromo-1,8-naphthalic anhydride | Cu²⁺ | Fluorescence quenching | 1.8 µM | Quenching |

| N-n-butyl-4-bromo-1,8-naphthalimide | Pb²⁺ | Fluorescence quenching | Not Specified | Quenching |

| Naphthalene-based Schiff base | Zn²⁺ | Chelation Enhanced Fluorescence (CHEF) | 8.94 x 10⁻⁸ M | Turn-on |

| Naphthalene derivative F6 | Al³⁺ | Not Specified | 8.73 x 10⁻⁸ M | Enhancement |

This table is generated based on data from multiple sources for illustrative purposes. nih.govbohrium.comnih.govmdpi.com

The development of these probes often involves a multi-step synthesis. For example, a probe for Cu²⁺ was synthesized by reacting 4-bromo-1,8-naphthalene anhydride with n-butylamine, followed by further functionalization to introduce a thiophene (B33073) moiety that acts as the copper-binding site. nih.gov The resulting probe exhibited high selectivity and sensitivity for Cu²⁺ ions. nih.gov Similarly, a "turn-on" fluorescent sensor for Zn²⁺ was developed from a naphthalene-based Schiff base, demonstrating excellent selectivity over other competing ions. bohrium.com

The research in this area highlights a clear trend: the strategic functionalization of the naphthalene core, often via a bromo-intermediate, is a powerful method for creating highly specific and sensitive fluorescent probes. The findings from these studies on related naphthalene derivatives strongly suggest that this compound is a valuable building block with significant potential for the development of novel fluorescent sensors for a wide range of applications.

Future Research Trajectories and Innovations in Ethyl 1 Bromo 2 Naphthoate Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of innovative catalytic systems is a cornerstone of future research involving ethyl 1-bromo-2-naphthoate. The focus lies in achieving greater control over reaction outcomes, improving yields, and utilizing more sustainable catalytic methods. A significant area of interest is the advancement of cross-coupling reactions, which are fundamental to modifying the naphthalene (B1677914) core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been instrumental in creating carbon-carbon bonds with bromo-naphthalene scaffolds. nih.govresearchgate.netthieme-connect.com Future work will likely concentrate on designing palladium catalysts with novel ligands that can facilitate these reactions under milder conditions and with lower catalyst loadings, thereby increasing the economic and environmental viability of the processes. researchgate.netthieme-connect.com The goal is to develop catalytic systems that are not only highly efficient but also tolerant of a wide range of functional groups, allowing for the synthesis of a diverse library of naphthalene derivatives. nih.gov

Copper-catalyzed reactions, particularly Ullmann-type C-N couplings, represent another promising frontier. sioc-journal.cnnih.gov These systems offer a more cost-effective and less toxic alternative to palladium catalysts. nih.gov Research is expected to explore new ligands, such as α-benzoin oxime and glycosyl-based ligands, to promote these couplings in more environmentally friendly solvents like water. sioc-journal.cnnih.gov The development of copper-based catalytic systems that can efficiently couple this compound with various N-nucleophiles would significantly broaden its synthetic utility. nih.gov

Table 1: Comparison of Catalytic Systems for Potential Application with this compound

| Catalytic System | Key Features | Potential Advantages for this compound Chemistry |

| Palladium-based Catalysts | High efficiency in C-C bond formation (e.g., Suzuki coupling). researchgate.netthieme-connect.com | Well-established for bromo-aromatic compounds, enabling predictable reactivity for derivatization. nih.gov |

| Copper-based Catalysts | Cost-effective and less toxic alternative for C-N and C-O couplings. sioc-journal.cnnih.gov | Greener and more economical synthesis of nitrogen- and oxygen-containing naphthalene derivatives. sioc-journal.cnnih.gov |

| Dual Catalytic Systems | Enables sequential or one-pot multi-component reactions. nih.gov | Streamlined synthesis of complex molecules from this compound, reducing purification steps. nih.gov |

Exploration of Asymmetric Synthesis Routes

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Consequently, the development of asymmetric synthesis routes starting from or incorporating this compound is a significant future research direction. This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions, leading to the formation of enantiomerically pure or enriched products.

One promising avenue is the use of chiral ligands in transition metal-catalyzed reactions. Binaphthyl-based chiral ligands, for instance, have shown great success in the enantioselective addition of organometallic reagents to carbonyl compounds. rsc.org Adapting such ligands for reactions involving this compound could enable the asymmetric synthesis of complex chiral naphthalene derivatives. nih.gov The design of novel chiral bisoxazoline ligands containing a naphthalene group is another area of active investigation. researchgate.net

The development of asymmetric additions to the naphthalene core is also a key focus. Research into the asymmetric synthesis of 1,2-disubstituted dihydronaphthalenes provides a foundation for exploring similar transformations with this compound. acs.org Copper-catalyzed intramolecular reductive cyclization has also emerged as a powerful tool for the asymmetric synthesis of 1,2-dihydronaphthalene-1-ols, demonstrating the potential for creating chiral centers with high enantio- and diastereoselectivity. nih.gov

Furthermore, the application of organocatalysis in the asymmetric functionalization of naphthalene derivatives is a rapidly growing field. Chiral organocatalysts can offer a metal-free and often more sustainable approach to asymmetric synthesis.

Integration into Flow Chemistry and Continuous Processing

The integration of synthetic routes involving this compound into flow chemistry and continuous processing systems presents a significant opportunity for process intensification and optimization. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput synthesis. rsc.org

The continuous-flow synthesis of naphthalene derivatives has already been demonstrated to be highly efficient. rsc.orgrsc.orgresearchgate.net For instance, the synthesis of long-chain alkylated naphthalenes and naphthalene-diimide-based conjugated polymers has been successfully achieved using microreaction systems, resulting in significantly reduced reaction times and improved product characteristics compared to batch synthesis. rsc.orgrsc.org

Applying this technology to reactions involving this compound, such as Grignard reactions, could lead to better control over these often highly exothermic processes. google.com The use of microreactors can prevent the flocculation and plugging that can occur with Grignard reagents at low temperatures in batch systems. google.com

The scalability of flow chemistry also makes it an attractive option for the industrial production of this compound derivatives. researchgate.net High-throughput parallel micromixers can be used to easily scale up production, showcasing the potential for industrial applications. rsc.org

Computational Design of New Reactivity and Applications

Computational chemistry and molecular modeling are becoming increasingly indispensable tools for predicting the reactivity of molecules and designing new applications. For this compound, computational approaches can provide valuable insights into its electronic structure, reaction mechanisms, and potential interactions with other molecules.

Density Functional Theory (DFT) calculations can be employed to study the transition states of reactions involving this compound, helping to elucidate reaction pathways and predict the feasibility of new transformations. nih.gov Recent advancements in machine learning now allow for the rapid prediction of transition state structures, which can significantly accelerate the discovery of new reactions and catalysts. mit.edulifeboat.com

Computational modeling can also be used to design novel molecules with specific properties. For example, by simulating the electronic and optical properties of different this compound derivatives, researchers can identify candidates for new organic electronic materials or fluorescent probes. This in silico screening can help to prioritize synthetic targets and reduce the time and resources required for experimental work.

The development of complex mathematical models for chemical processes, such as light naphtha isomerization, demonstrates the power of computational tools in optimizing reaction conditions and improving product yields. core.ac.uk Similar models could be developed for reactions involving this compound to enhance process efficiency.

Biodegradation and Environmental Impact Studies (General Relevance)

Understanding the environmental fate and potential ecotoxicity of this compound is crucial for its responsible development and application. As a brominated aromatic compound, its persistence and potential for bioaccumulation are important considerations.

Studies on the biodegradation of related compounds provide a framework for predicting the potential environmental impact of this compound. For instance, research on the anaerobic degradation of naphthalene and naphthoic acid by sulfate-reducing bacteria has identified key metabolic pathways. asm.orgscispace.comasm.org These studies suggest that the naphthalene ring can be carboxylated and subsequently reduced, although the complete mineralization of the compound can be a slow process. asm.orgscispace.com

The biodegradation of brominated organic compounds, in general, is an active area of research. mdpi.com Microbial consortia have shown promise in the degradation of such compounds, often through enzymatic dehalogenation. mdpi.com The presence of the bromo-substituent on the naphthalene ring of this compound may influence its susceptibility to microbial degradation.

Furthermore, the environmental fate of naphthoic acid derivatives is being investigated. researchgate.netoecd.org Predicting the physicochemical and toxicological properties of these compounds is essential for assessing their potential environmental risks. researchgate.net Future research should include experimental studies to determine the biodegradability of this compound under various environmental conditions and to assess its potential toxicity to aquatic and terrestrial organisms.

Q & A

Q. What are the standard synthetic protocols for preparing ethyl 1-bromo-2-naphthoate, and how can reaction conditions be optimized for higher yields?

this compound is synthesized via cross-coupling reactions using nickel and cobalt catalysts. A typical procedure involves Ni(COD)₂ (0.1 mmol), CoPc (0.15 mmol), Mn powder (3.0 mmol), and this compound (1.0 mmol) in anhydrous dioxane at 80°C for 24–47 hours . Yield optimization requires adjusting solvent concentration (e.g., 0.1 M vs. 0.2 M) and reaction duration. For example, increasing the reaction time from 24 to 47 hours improved yields from 73% to 96%, likely due to enhanced catalytic turnover . Post-reaction purification via flash chromatography (EtOAc/hexane gradients) is critical for isolating the product as a viscous oil.

Q. How is this compound classified chemically, and what are its key functional groups?

this compound is a halogenated aromatic ester, categorized under halogen esters. Its structure comprises a naphthalene ring with a bromine substituent at position 1 and an ethoxycarbonyl group at position 2. This classification informs its reactivity in nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate in synthesizing polycyclic compounds .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy : To confirm the positions of bromine and ester groups via chemical shifts and coupling patterns.

- GC-MS/HPLC : For purity assessment and quantification, especially after chromatographic purification .

- X-ray crystallography : While direct data for the ethyl ester is limited, structural analogs like mthis compound (monoclinic, space group P2₁/c) provide reference metrics for bond lengths and angles .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives guide structural refinement and validation?

Structural analogs, such as mthis compound, crystallize in monoclinic systems (a = 9.36 Å, b = 9.30 Å, c = 12.07 Å, β = 93.66°) . Refinement using SHELXL (via SHELX software) involves full-matrix least-squares minimization on F², with hydrogen atoms constrained to neighboring sites. Discrepancies in displacement parameters (e.g., Δρmin/max = −0.51/0.41 e Å⁻³) highlight regions requiring iterative refinement . Researchers must validate thermal motion models and assess twinning or disorder in high-resolution datasets .

Q. What mechanistic insights explain yield variations in nickel-catalyzed syntheses of this compound derivatives?

Yield disparities (e.g., 73% vs. 96%) arise from variables such as:

- Catalyst loading : Higher CoPc ratios may enhance Mn-mediated reduction of Ni(II) to active Ni(0) species.

- Solvent concentration : Lower concentrations (0.1 M vs. 0.2 M) reduce steric hindrance, improving substrate-catalyst interactions .

- Reaction duration : Extended time (47 hours) ensures complete consumption of starting materials, particularly in sterically hindered naphthalene systems.

Q. How can researchers address contradictory data in crystallographic or synthetic studies of brominated naphthoates?

Contradictions often stem from:

- Polymorphism : Different crystallization solvents can yield alternate packing arrangements.

- Refinement artifacts : Overinterpretation of low-resolution data (e.g., R1 > 0.05) may distort bond angles. Cross-validate with DFT calculations or spectroscopic data .

- Reaction conditions : Trace moisture or oxygen in catalytic systems can deactivate Ni/Co catalysts, leading to inconsistent yields. Use rigorous anhydrous techniques and inert atmospheres .

Methodological Guidance

Q. What strategies are recommended for troubleshooting low yields in cross-coupling reactions involving this compound?

- Catalyst screening : Test alternative ligands (e.g., bipyridine vs. phthalocyanine) to enhance stability.

- Additive optimization : Molecular sieves (4 Å) absorb moisture, while Mn powder acts as a reducing agent. Adjust quantities to balance activity and side reactions.

- Workup modifications : Acidic quenches (1 M HCl) improve precipitation of metal residues, reducing column contamination .

Q. How should researchers design experiments to explore the reactivity of this compound in novel transformations?

- Substrate scope analysis : Test coupling partners (e.g., aryl boronic acids, alkynes) to assess compatibility.

- Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps.

- Computational modeling : Use DFT to predict transition states for bromine displacement, guiding catalyst selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.